REACTION_CXSMILES
|
N[C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[F:12][B-](F)(F)F.N#[O+]>C(Cl)Cl>[Br:8][C:6]1[CH:7]=[C:2]([F:12])[C:3]([C:9]([NH2:11])=[O:10])=[N:4][CH:5]=1 |f:1.2|
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Name
|
|
Quantity
|
40 g
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Type
|
reactant
|
Smiles
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NC=1C(=NC=C(C1)Br)C(=O)N
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Name
|
|
Quantity
|
22.71 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction was stirred at room temperature for 4.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
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Type
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TEMPERATURE
|
Details
|
heated to 100° C. for 2 hours
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Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C(=NC1)C(=O)N)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |